(1S)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride
CAS No.: 1807939-17-8
Cat. No.: VC3021984
Molecular Formula: C6H11ClN2O
Molecular Weight: 162.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1807939-17-8 |
|---|---|
| Molecular Formula | C6H11ClN2O |
| Molecular Weight | 162.62 g/mol |
| IUPAC Name | (1S)-1-(5-methyl-1,2-oxazol-3-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C6H10N2O.ClH/c1-4-3-6(5(2)7)8-9-4;/h3,5H,7H2,1-2H3;1H/t5-;/m0./s1 |
| Standard InChI Key | QBMTWUGXENYRJQ-JEDNCBNOSA-N |
| Isomeric SMILES | CC1=CC(=NO1)[C@H](C)N.Cl |
| SMILES | CC1=CC(=NO1)C(C)N.Cl |
| Canonical SMILES | CC1=CC(=NO1)C(C)N.Cl |
Introduction
(1S)-1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride is a chemical compound of interest in medicinal chemistry due to its structural properties and potential biological applications. The compound belongs to the class of oxazole derivatives, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various research and pharmaceutical applications.
Synthesis
The synthesis of (1S)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride typically involves the following steps:
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Starting Materials:
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5-methylisoxazole derivatives.
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Amino precursors such as ethanamine.
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Reaction Conditions:
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The reaction is carried out in the presence of hydrochloric acid to form the salt.
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Organic solvents like ethanol or methanol may be used as reaction media.
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Catalysis:
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Acidic catalysts or base-mediated conditions might be employed for ring closure or functional group modifications.
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The reaction yields a crystalline solid, which can be purified using recrystallization techniques.
Biological Relevance
Oxazole derivatives, including (1S)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride, are studied for their pharmacological properties:
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Potential Therapeutic Applications:
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Antimicrobial activity: Oxazole rings are known to inhibit bacterial and fungal growth.
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CNS activity: Amino-substituted oxazoles show potential as neurotransmitter modulators.
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Mechanism of Action:
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The compound's activity may involve interactions with enzymes or receptors due to its electron-donating methyl and amino groups.
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Safety and Handling
| Parameter | Details |
|---|---|
| Hazard Classification | Not classified as hazardous under standard guidelines but handle with care. |
| Precautions | Use gloves and protective eyewear; avoid inhalation or skin contact. |
| Storage Conditions | Store in a cool, dry place away from light and moisture. |
Research Findings
Recent studies have explored the role of oxazole derivatives in drug discovery:
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Chemical Stability:
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Pharmacokinetics:
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Preliminary computational studies suggest good absorption and metabolic stability profiles for related compounds.
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Structure–Activity Relationship (SAR):
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Modifications at the methyl group or amino group significantly influence biological activity.
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